5-Formylthiophene-3-carboxamide
Overview
Description
5-Formylthiophene-3-carboxamide is a heterocyclic compound with the molecular formula C6H5NO2S and a molecular weight of 155.17 g/mol It features a thiophene ring substituted with a formyl group at the 5-position and a carboxamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formylthiophene-3-carboxamide typically involves the functionalization of thiophene derivatives. One common method is the formylation of thiophene-3-carboxamide using Vilsmeier-Haack reaction conditions, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents . The reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring purity, and implementing cost-effective processes.
Chemical Reactions Analysis
Types of Reactions: 5-Formylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) under acidic conditions
Major Products Formed:
Oxidation: 5-Carboxythiophene-3-carboxamide
Reduction: 5-Hydroxymethylthiophene-3-carboxamide
Substitution: 2-Halothiophene derivatives
Scientific Research Applications
5-Formylthiophene-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Formylthiophene-3-carboxamide and its derivatives involves interactions with specific molecular targets. For instance, the carboxamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- Thiophene-2-carboxamide
- Thiophene-3-carboxamide
- 5-Methylthiophene-3-carboxamide
Comparison: 5-Formylthiophene-3-carboxamide is unique due to the presence of both a formyl and a carboxamide group on the thiophene ring. This dual functionality allows for diverse chemical reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of synthetic and application possibilities .
Properties
IUPAC Name |
5-formylthiophene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c7-6(9)4-1-5(2-8)10-3-4/h1-3H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJFUQBSWQDKHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384430-06-1 | |
Record name | 5-formylthiophene-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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